4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7-5(4-12)3-11-6(7)1-2-10-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUVIQBVOYRQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676839 | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-34-0 | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, influencing cellular processes.
Mode of Action
It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions. These interactions could potentially influence its interaction with biological targets.
Result of Action
Compounds with similar structures have been found to exhibit various biological activities.
Action Environment
It’s known that the compound is sensitive to air, which could potentially affect its stability and efficacy.
Biological Activity
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is , characterized by a chloro substituent at the 4-position and an aldehyde functional group, which contribute to its reactivity and interactions with biological targets.
Chemical Structure and Properties
The compound features a fused pyrrole and pyridine ring system, which enhances its chemical reactivity. The presence of the chloro group and the aldehyde functional group provides opportunities for various chemical transformations, making it a valuable intermediate in drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation and migration pathways. Inhibition of FGFRs can disrupt signaling pathways associated with cancer progression .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activity by targeting specific kinases involved in tumor growth. For instance, compounds based on the pyrrolo[3,2-c]pyridine scaffold have been evaluated for their ability to inhibit MPS1 kinase, demonstrating significant antiproliferative activity in various cancer cell lines .
- Neuroprotective Effects : Some studies have indicated that pyrrolo[3,2-c]pyridine derivatives can influence neurochemical pathways, potentially offering therapeutic benefits for neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:
- Binding to Protein Targets : The chloro substituent may enhance binding affinity to biological receptors or enzymes.
- Disruption of Signaling Pathways : By inhibiting key enzymes like FGFRs, the compound can alter downstream signaling cascades that promote cell growth and survival.
- Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells through various pathways.
Case Studies
Several studies have explored the biological activity of related compounds within the pyrrolo[3,2-c]pyridine family:
- Antitumor Activity : A study demonstrated that a derivative showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward healthy cells . This selective toxicity is critical for developing safer cancer therapies.
- Inhibition Studies : Research has indicated that certain derivatives significantly inhibited HIV-1 replication, highlighting their potential as antiviral agents .
Comparative Analysis
The following table summarizes the biological activities of selected pyrrolo derivatives compared to this compound:
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| This compound | Anticancer | Inhibits FGFRs; potential for tumor growth inhibition |
| 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | Antiviral | Moderate activity against HIV-1 replication |
| 4-Methyl-6-phenylpyrrolo[3,4-c]pyridine | Antibacterial | Moderate activity against Staphylococcus aureus |
| 1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | Neuroprotective | Potential effects on neurodegenerative pathways |
Scientific Research Applications
Recent studies indicate that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit a range of biological activities. The compound 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has been investigated for its potential as an anticancer agent and its effects on metabolic disorders.
Anticancer Properties
Research has shown that pyrrolo[3,2-c]pyridine derivatives can inhibit various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against ovarian and breast cancer cells. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Metabolic Effects
Studies have indicated that certain pyrrolo[3,2-c]pyridine derivatives can enhance insulin sensitivity and reduce blood glucose levels. This suggests potential applications in treating diabetes and related metabolic disorders. For example, derivatives have been shown to stimulate glucose incorporation into lipids, which is beneficial in managing hyperglycemia and associated conditions .
Therapeutic Potential
The therapeutic implications of this compound extend beyond cancer treatment. Its ability to modulate metabolic pathways positions it as a candidate for treating conditions such as:
- Diabetes Mellitus : By enhancing insulin sensitivity and reducing blood glucose levels.
- Cardiovascular Diseases : Potentially through mechanisms involving kinase inhibition related to electrolyte balance and cell proliferation.
Additionally, ongoing research is exploring its effects on other diseases mediated by kinase activity, including renal disorders and hypertension .
Case Study on Anticancer Activity
A study evaluated the cytotoxic effects of various pyrrolo derivatives on breast cancer cell lines. The results indicated that specific modifications in the pyrrolo structure enhanced cytotoxicity while minimizing toxicity to non-cancerous cells. This highlights the importance of structural optimization in developing effective anticancer agents.
Case Study on Metabolic Effects
In another investigation, a series of pyrrolo derivatives were tested for their impact on glucose metabolism in diabetic mouse models. The findings revealed significant improvements in insulin sensitivity among treated groups compared to controls, suggesting a promising avenue for diabetes management through targeted drug design.
Data Tables
Comparison with Similar Compounds
Core Structure and Substituent Variations
A comparative analysis of structurally related compounds highlights key differences in substitution patterns and ring systems (Table 1):
Physicochemical and Reactivity Differences
- Aldehyde Functionalization: The carbaldehyde group in the target compound distinguishes it from non-functionalized analogs like 4-Chloro-1H-pyrrolo[3,2-c]pyridine. This group enhances reactivity, enabling the formation of imines, hydrazones, or Schiff bases for drug conjugation .
- Core Isomerism : Compounds with pyrrolo[2,3-b]pyridine cores (e.g., ) differ in ring fusion positions, altering electronic distribution and steric interactions with biological targets .
Preparation Methods
Directed Lithiation and Formylation
This method involves selective deprotonation of the pyrrolopyridine core followed by reaction with an electrophilic formylating agent.
- A solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine in tetrahydrofuran (THF) is cooled to −78°C under inert atmosphere.
- n-Butyllithium (1.6 M in hexane) is added dropwise, and the mixture is stirred for 30 minutes.
- N,N-Dimethylformamide (DMF) is introduced, and the reaction is warmed to room temperature, stirred for 2 hours, and quenched with water.
- The crude product is purified via silica gel chromatography.
Key Data :
| Yield | Reaction Conditions | Reference |
|---|---|---|
| 52% | THF, −78°C, DMF |
Mechanism :
Lithiation at the 3-position enables nucleophilic attack on DMF, yielding the aldehyde functionality after hydrolysis.
Vilsmeier-Haack Formylation
This approach employs phosphorus oxychloride (POCl₃) and DMF to introduce the aldehyde group.
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine is dissolved in DMF at 0°C.
- POCl₃ is added dropwise, and the mixture is stirred at room temperature for 2 hours.
- The reaction is neutralized with NaOH, extracted with dichloromethane, and concentrated.
Key Data :
| Yield | Reaction Conditions | Reference |
|---|---|---|
| 59.9% | DMF, POCl₃, 0–20°C |
Notes :
While this method was demonstrated for the 1-methyl derivative, analogous conditions are applicable to the unmethylated compound.
Cyclization Strategies
Synthesis via cyclization of pre-functionalized intermediates is a viable route.
- A pyrrole precursor (e.g., 3-(ethoxycarbonyl)pyrrole-2-acetonitrile) undergoes base-mediated cyclization to form the pyrrolopyridine core.
- Chlorination at the 4-position is achieved using iodine monochloride or analogous reagents.
- Formylation is introduced via oxidation or directed functionalization.
- Selective iodination/bromination requires chromatographic separation of regioisomers (e.g., 38% yield for desired isomer in).
- Cyclization efficiency depends on substituent electronic effects.
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Directed Lithiation | 52% | Moderate | High |
| Vilsmeier-Haack | 59.9% | Low | Moderate |
| Cyclization | 28–42% | High | Low |
- The Vilsmeier-Haack method offers simplicity but requires strict temperature control.
- Directed lithiation provides higher regioselectivity but demands cryogenic conditions.
Critical Reaction Parameters
- Temperature : Lithiation requires −78°C to prevent side reactions.
- Solvent : THF or DMF is essential for stabilizing intermediates.
- Workup : Neutralization with NaOH and extraction protocols minimize decomposition.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via a multi-step approach. A key step involves ring-closing metathesis using Grubbs second-generation catalyst under microwave irradiation to generate the pyrrolo-pyridine core. Subsequent oxidative chlorination with POCl₃ or SOCl₂ introduces the chloro substituent at the 4-position. The aldehyde group at position 3 is often introduced via formylation or oxidation of a hydroxymethyl precursor . Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are also employed to functionalize intermediates .
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to verify the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons in the pyrrolo-pyridine system. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (m/z 152.0141 for C₇H₅ClN₂) . X-ray crystallography may be used for unambiguous assignment, with SHELXL refinement providing bond-length and angle validation .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Due to its reactivity (aldehyde and chloro groups), use personal protective equipment (PPE) and work in a fume hood. The compound has a flash point of 187.2±7.9°C , requiring storage away from ignition sources. Avoid inhalation; refer to SDS for acute toxicity data (e.g., LD₅₀ in rodents) .
Advanced Research Questions
Q. How can conflicting NMR data for intermediates be resolved during synthesis?
- Methodological Answer : Contradictions in aromatic proton shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism in the pyrrolo-pyridine system. Use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm regiochemistry. Cross-validate with DFT calculations for predicted chemical shifts .
Q. What strategies optimize the chlorination step to minimize byproducts?
- Methodological Answer : Optimize reaction temperature and stoichiometry of chlorinating agents (e.g., POCl₃). For example, microwave-assisted chlorination at 80°C for 30 minutes reduces side reactions (e.g., over-chlorination) compared to traditional reflux methods. Monitor progress via TLC or LC-MS .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-deficient pyrrolo-pyridine core enhances reactivity in Buchwald-Hartwig aminations or Suzuki couplings at the 4-chloro position. DFT studies show the aldehyde group withdraws electron density, activating the C-Cl bond for nucleophilic substitution. Use PdCl₂(PPh₃)₂ as a catalyst for selective coupling .
Q. What crystallographic challenges arise during structure refinement of this compound?
- Methodological Answer : The planar aromatic system and disorder in the aldehyde group complicate refinement. Use SHELXL-2018 with restraints for thermal parameters and hydrogen bonding. For high-resolution data (d-spacing < 0.8 Å), apply TWINABS to correct for twinning .
Q. How is this compound utilized in medicinal chemistry research?
- Methodological Answer : It serves as a precursor for kinase inhibitors (e.g., JAK2/STAT3) and 5-HT₆ receptor antagonists . The aldehyde group enables Schiff base formation with primary amines, facilitating scaffold diversification. For example, coupling with aminopyrrolidines under microwave conditions yields bioactive derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
